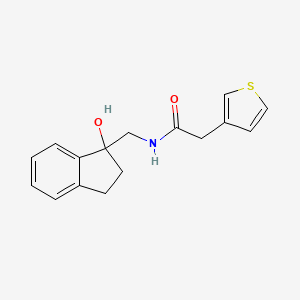

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

N-((1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide is a heterocyclic amide featuring a 2,3-dihydroindenyl scaffold substituted with a hydroxymethyl group and a thiophen-3-yl acetamide moiety. The hydroxy group on the indenyl ring may enhance solubility through hydrogen bonding, while the thiophene-3-yl substituent contributes to electronic diversity.

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-15(9-12-6-8-20-10-12)17-11-16(19)7-5-13-3-1-2-4-14(13)16/h1-4,6,8,10,19H,5,7,9,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXIYGGGUROHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)CC3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an indene moiety with a thiophene ring , which may contribute to its pharmacological properties and therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

It features a hydroxy group, an indene structure, and a thiophene component, which are critical for its biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indene Moiety : This can be synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Hydroxy Group : Hydroxylation can be achieved using reagents such as hydrogen peroxide.

- Attachment of the Thiophene Ring : This is often accomplished via coupling reactions (e.g., Suzuki or Stille coupling).

- Formation of the Acetamide Group : The final step usually involves amidation using acetic anhydride or acetyl chloride in the presence of a base.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid production .

- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the thiophene ring is believed to enhance this effect .

- Cytotoxicity : Research indicates that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several Mannich bases derived from indene and thiophene structures. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 15.625–125 μM against Staphylococcus aureus, indicating strong antibacterial activity .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, compounds similar to this compound were tested for their ability to reduce inflammation in vitro. Results showed significant reductions in inflammatory markers when compared to control groups treated with standard NSAIDs .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indene/Indenyl Scaffolds

N-(2,3-Dihydro-1H-inden-1-yl)acetamide Derivatives

- N-(2,3-Dihydro-1H-inden-1-yl)acetamide (): This compound lacks the hydroxy and thiophene substituents. Its molecular weight is 189.24 g/mol (C₁₁H₁₃NO), and it serves as a baseline for comparing the effects of additional functional groups.

- N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide (): Features a 3-oxo group on the indenyl ring and a cyclopentyl substituent. The ketone group may increase polarity compared to the hydroxymethyl group in the target compound .

Hydroxy-Substituted Indenyl Derivatives

- (1S,2S)-2-Benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol (): Contains a benzyl group and a dihydroindenol system. The hydroxy group here is part of a fused indene structure, differing from the hydroxymethyl substitution in the target compound .

Thiophene-Containing Acetamides

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()

- Structure: Features a thiophen-2-yl group and a cyano substituent.

- Synthesis: Prepared via acyl chloride activation of 2-(thiophen-2-yl)acetic acid, followed by reaction with 2-aminothiophene-3-carbonitrile. Yields were optimized through intermediate purification .

N-(3-Acetyl-2-thienyl)acetamide Derivatives ()

- Examples : N-(3-Acetyl-2-thienyl)-2-bromoacetamide and N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide.

- Properties : These compounds exhibit distinct IR peaks (e.g., 1773 cm⁻¹ for phthalimido C=O) and melting points (208–212°C for the phthalimido derivative), highlighting the impact of bulky substituents on thermal stability .

Functional Group Effects on Physicochemical Properties

Key Observations :

- Thiophene Position : Thiophen-3-yl vs. 2-yl substitution alters electronic distribution and intermolecular interactions. Thiophen-2-yl derivatives () may exhibit stronger π-stacking due to planar alignment.

- Hydroxy vs.

- Synthetic Routes : Acyl chloride-mediated amidation () is a common strategy for acetamide synthesis, suggesting scalability for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.